molecular formula C22H21NO3 B11586358 3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11586358
M. Wt: 347.4 g/mol
InChI Key: BVUOQHRLYCYESP-UHFFFAOYSA-N
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Description

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with acetylphenyl and methylphenyl groups

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H21NO3/c1-15-3-5-18(6-4-15)21-13-11-20(12-14-22(25)26)23(21)19-9-7-17(8-10-19)16(2)24/h3-11,13H,12,14H2,1-2H3,(H,25,26)

InChI Key

BVUOQHRLYCYESP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a condensation reaction between an acetylphenyl derivative and a methylphenyl derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 3-[1-(4-acetylphenyl)-5-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid

Uniqueness

3-[1-(4-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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